molecular formula C11H6FN3O2 B6385458 5-(5-Cyano-2-fluorophenyl)-(2,4)-dihydroxypyrimidine, 95% CAS No. 1261928-91-9

5-(5-Cyano-2-fluorophenyl)-(2,4)-dihydroxypyrimidine, 95%

Cat. No. B6385458
CAS RN: 1261928-91-9
M. Wt: 231.18 g/mol
InChI Key: KEYGWNBMHMRMRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(5-Cyano-2-fluorophenyl)-(2,4)-dihydroxypyrimidine, 95% (5-CFDP-95) is an organic compound with a wide range of applications in the field of scientific research. It is a versatile compound with potential uses in chemical synthesis, drug design, and biochemistry. In

Mechanism of Action

The mechanism of action of 5-(5-Cyano-2-fluorophenyl)-(2,4)-dihydroxypyrimidine, 95% is not well understood. However, it is believed that the compound acts as an inhibitor of certain enzymes by binding to their active sites. This binding prevents the enzymes from catalyzing the reactions necessary for their biological functions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(5-Cyano-2-fluorophenyl)-(2,4)-dihydroxypyrimidine, 95% are not well-understood. However, studies have shown that the compound can inhibit the activity of certain enzymes, which may lead to changes in the biochemical and physiological processes of the body. For example, it has been shown to inhibit the activity of certain protein kinases, which can lead to changes in the regulation of gene expression and other cellular processes.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-(5-Cyano-2-fluorophenyl)-(2,4)-dihydroxypyrimidine, 95% in lab experiments is its versatility. It can be used in the synthesis of a wide range of organic compounds, which can be used for a variety of research applications. Additionally, it can be used as an inhibitor of certain enzymes, which can be useful for studying the effects of enzyme inhibition on biochemical and physiological processes.
However, there are some limitations to using 5-(5-Cyano-2-fluorophenyl)-(2,4)-dihydroxypyrimidine, 95% in lab experiments. For example, the compound is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, the compound is not very stable, which can lead to degradation of the compound over time.

Future Directions

There are several potential future directions for the use of 5-(5-Cyano-2-fluorophenyl)-(2,4)-dihydroxypyrimidine, 95% in scientific research. For example, the compound could be used in the development of new inhibitors of enzymes, which could be useful for drug discovery. Additionally, the compound could be used in the synthesis of new fluorescent molecules, which could be used to study cell signaling. Finally, the compound could be used in the development of new peptide-based drugs, which could be used to treat a variety of diseases.

Synthesis Methods

5-(5-Cyano-2-fluorophenyl)-(2,4)-dihydroxypyrimidine, 95% is synthesized via a multi-step process. The first step is to prepare a solution of 5-cyano-2-fluorophenol (5-CFP) in anhydrous acetonitrile. This solution is then treated with a base such as sodium hydroxide or potassium hydroxide to form a salt of 5-CFP. This salt is then reacted with 2,4-dihydroxypyrimidine (DHP) in an aqueous solution of hydrochloric acid. This reaction yields the desired 5-(5-Cyano-2-fluorophenyl)-(2,4)-dihydroxypyrimidine, 95% as a white solid.

Scientific Research Applications

5-(5-Cyano-2-fluorophenyl)-(2,4)-dihydroxypyrimidine, 95% has a wide range of applications in the field of scientific research. It has been used in the synthesis of various organic compounds such as peptides, peptidomimetics, and other small molecules. It has also been used in the design of inhibitors of enzymes such as protein kinases and proteases. Additionally, it has been used in the synthesis of fluorescent molecules and other materials for the study of cell signaling.

properties

IUPAC Name

3-(2,4-dioxo-1H-pyrimidin-5-yl)-4-fluorobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6FN3O2/c12-9-2-1-6(4-13)3-7(9)8-5-14-11(17)15-10(8)16/h1-3,5H,(H2,14,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEYGWNBMHMRMRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)C2=CNC(=O)NC2=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,4-Dihydroxypyrimidin-5-yl)-4-fluorobenzonitrile

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